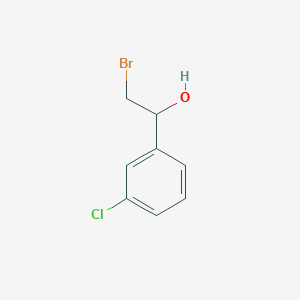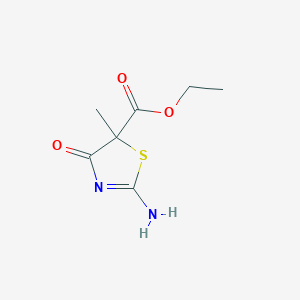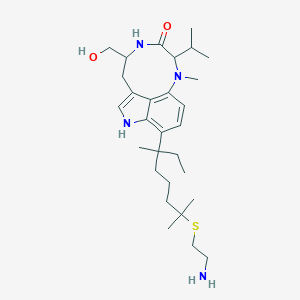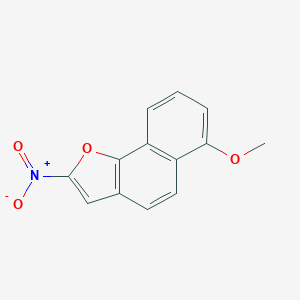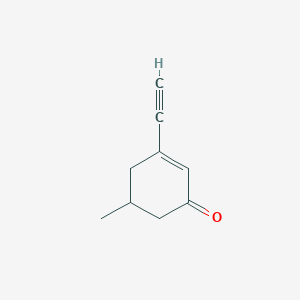
3-Ethynyl-5-methylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-5-methylcyclohex-2-en-1-one, also known as EMCH, is a cyclic enone compound with a molecular formula of C9H10O. It is a yellowish liquid that is insoluble in water but soluble in organic solvents such as ethanol and ether. EMCH has been widely studied for its potential applications in the field of medicinal chemistry, particularly in the development of novel drugs and pharmaceuticals.
Wirkmechanismus
3-Ethynyl-5-methylcyclohex-2-en-1-one is believed to exert its biological effects through a variety of mechanisms. One mechanism is through the inhibition of COX-2, which reduces the production of prostaglandins and thus reduces inflammation and pain. Another mechanism is through the induction of apoptosis in cancer cells, which leads to the death of these cells. 3-Ethynyl-5-methylcyclohex-2-en-1-one has also been shown to inhibit the activity of certain enzymes involved in the replication of viruses, which may contribute to its anti-viral properties.
Biochemische Und Physiologische Effekte
3-Ethynyl-5-methylcyclohex-2-en-1-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and inhibit the replication of viruses. 3-Ethynyl-5-methylcyclohex-2-en-1-one has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-Ethynyl-5-methylcyclohex-2-en-1-one has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, 3-Ethynyl-5-methylcyclohex-2-en-1-one has some limitations as well. It can be toxic at high doses, and its effects on human health are not well understood. Additionally, 3-Ethynyl-5-methylcyclohex-2-en-1-one is not very soluble in water, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-Ethynyl-5-methylcyclohex-2-en-1-one. One area of interest is in the development of novel anti-inflammatory and anti-tumor drugs based on 3-Ethynyl-5-methylcyclohex-2-en-1-one. Another area of interest is in the study of 3-Ethynyl-5-methylcyclohex-2-en-1-one's effects on viral replication, which may lead to the development of novel anti-viral drugs. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-Ethynyl-5-methylcyclohex-2-en-1-one, as well as its potential toxicity and safety profile.
Synthesemethoden
3-Ethynyl-5-methylcyclohex-2-en-1-one can be synthesized through a variety of methods, including the reaction of 5-methylcyclohex-2-en-1-one with acetylene in the presence of a palladium catalyst, or through the reaction of 3,5-dimethylcyclohex-2-en-1-one with acetylene using a copper catalyst. Other methods include the reaction of 5-methylcyclohex-2-en-1-one with propargyl bromide in the presence of potassium carbonate, or through the reaction of 3,5-dimethylcyclohex-2-en-1-one with propargyl bromide using a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-5-methylcyclohex-2-en-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 3-Ethynyl-5-methylcyclohex-2-en-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. 3-Ethynyl-5-methylcyclohex-2-en-1-one has also been found to exhibit anti-tumor properties, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
CAS-Nummer |
113457-99-1 |
|---|---|
Produktname |
3-Ethynyl-5-methylcyclohex-2-en-1-one |
Molekularformel |
C9H10O |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
3-ethynyl-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H10O/c1-3-8-4-7(2)5-9(10)6-8/h1,6-7H,4-5H2,2H3 |
InChI-Schlüssel |
IMNOWFYEGNCALV-UHFFFAOYSA-N |
SMILES |
CC1CC(=CC(=O)C1)C#C |
Kanonische SMILES |
CC1CC(=CC(=O)C1)C#C |
Synonyme |
2-Cyclohexen-1-one, 3-ethynyl-5-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



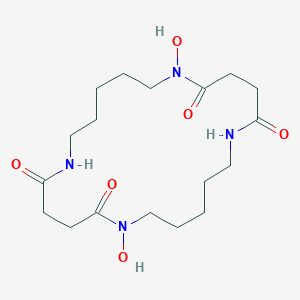
![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)
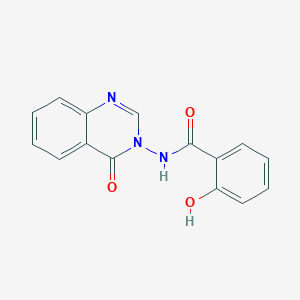

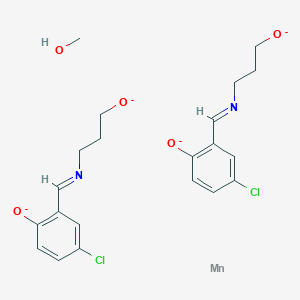
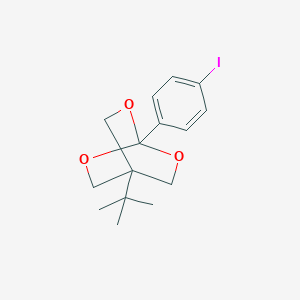

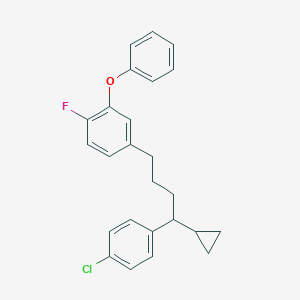
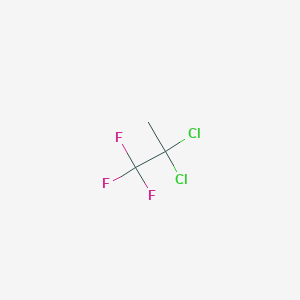
![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)
